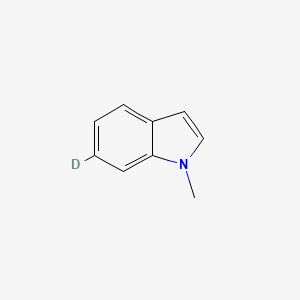
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with an amino group, a dichlorophenyl group, and a carbonitrile group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization and subsequent reaction with a nitrile source . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-phenylthiazole: Lacks the dichlorophenyl group, which may affect its biological activity.
2-Amino-4-(4-chlorophenyl)thiazole: Contains only one chlorine atom on the phenyl ring, which may result in different reactivity and biological properties.
Uniqueness
2-Amino-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H5Cl2N3S |
|---|---|
Poids moléculaire |
270.14 g/mol |
Nom IUPAC |
2-amino-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H5Cl2N3S/c11-5-1-2-6(7(12)3-5)9-8(4-13)16-10(14)15-9/h1-3H,(H2,14,15) |
Clé InChI |
FQNUERXCSYWVAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C(SC(=N2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)



![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)





![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)


